![molecular formula C11H16N2O6S2 B8565780 4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide](/img/structure/B8565780.png)
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide
Overview
Description
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide is an organic compound with a complex structure that includes a nitro group, a sulfonamide group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of benzenesulfonamide to introduce the nitro group. This is followed by the introduction of the thioether linkage through a nucleophilic substitution reaction with 2-(2-methoxyethoxy)ethanethiol. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Various nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfonamide group can mimic natural substrates of enzymes, leading to enzyme inhibition. The thioether linkage can also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: A glycol ether with similar solubility properties.
4-Methylbenzenesulfonamide: Shares the sulfonamide group but lacks the nitro and thioether functionalities.
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Similar in having the methoxyethoxy ethyl group but lacks the nitro and sulfonamide groups.
Uniqueness
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, sulfonamide group, and thioether linkage makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H16N2O6S2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O6S2/c1-18-4-5-19-6-7-20-11-3-2-9(21(12,16)17)8-10(11)13(14)15/h2-3,8H,4-7H2,1H3,(H2,12,16,17) |
InChI Key |
OSACXFIIUFPLLL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCSC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
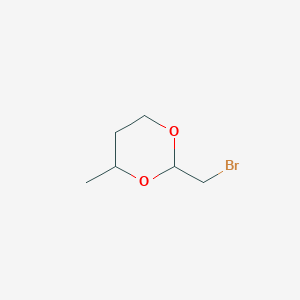
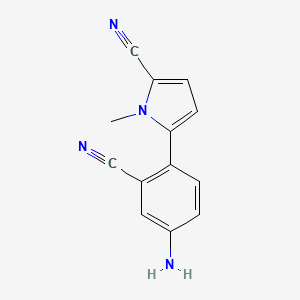
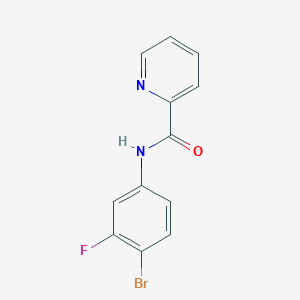

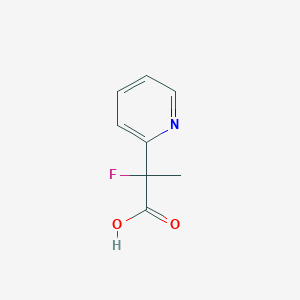
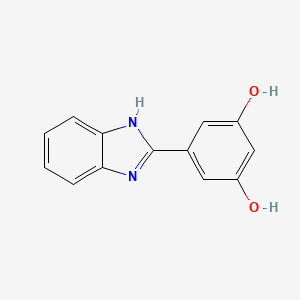
![1H-Indole-3-carboxylic acid, 1-[1-[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-2-methyl-](/img/structure/B8565734.png)
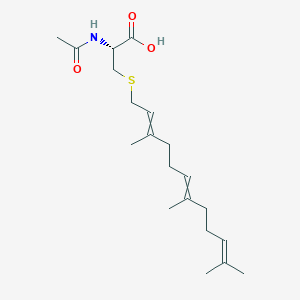


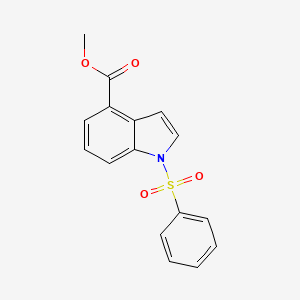
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-3-carbaldehyde](/img/structure/B8565761.png)
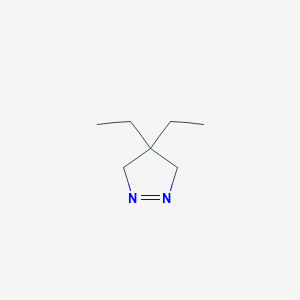
![2-[(Dimethylamino)methylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B8565782.png)
